Metformin orotate
Description
Structure
2D Structure
Properties
CAS No. |
58840-24-7 |
|---|---|
Molecular Formula |
C9H15N7O4 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
3-(diaminomethylidene)-1,1-dimethylguanidine;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4.C4H11N5/c8-3-1-2(4(9)10)6-5(11)7-3;1-9(2)4(7)8-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2H3,(H5,5,6,7,8) |
InChI Key |
KIAVTTZIWJZMIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.C1=C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization in Research of Metformin Orotate
Chemical Synthesis Pathways and Optimization Strategies for Metformin (B114582) Orotate (B1227488)
The formation of metformin orotate involves a standard acid-base reaction between the basic biguanide (B1667054), metformin, and the acidic orotic acid. While specific literature detailing the optimization of this compound synthesis is sparse, the general principles for forming metformin salts with carboxylic acids are well-established. google.com
Derivatization Approaches for Biguanide Orotate Salt Formation
The primary method for preparing this compound is through the direct reaction of metformin free base with orotic acid. This approach is analogous to the synthesis of other metformin salts, such as metformin succinate (B1194679) or fumarate (B1241708). google.com
The synthesis can be conceptualized via the following reaction scheme:
Step 1: Preparation of Metformin Free Base: The common starting material, metformin hydrochloride, is highly soluble in water and commercially available. google.com To prepare the free base, metformin hydrochloride is typically passed through an ion-exchange column or treated with a strong base to remove the hydrochloride ion. google.com
Step 2: Salt Formation with Orotic Acid: The isolated metformin free base is then reacted with orotic acid. Orotic acid is a diprotic acid, but typically the most acidic proton, that of the carboxylic acid group, will react with the basic metformin. The reaction is generally performed in a suitable solvent, such as a methanol (B129727)/water or ethanol (B145695) mixture, under controlled temperatures. google.com The salt precipitates from the solution upon formation or after concentration of the solvent.
An alternative approach could involve a melt synthesis, a solvent-free method that has been successfully used to prepare other metformin salts like metformin succinate. This involves heating a mixture of metformin hydrochloride and a salt of the desired acid (e.g., disodium (B8443419) orotate), leading to the formation of the new metformin salt.
Reaction Kinetics and Yield Optimization in Experimental Synthesis
Optimizing the yield and purity of this compound involves controlling several key reaction parameters:
Stoichiometry: The molar ratio of metformin to orotic acid is crucial. While orotic acid has two protons that can potentially be donated, the reaction with the strongly basic metformin will primarily involve the carboxylic acid proton. A 1:1 molar ratio is the most probable stoichiometry for the formation of the simple salt.
Solvent Selection: The choice of solvent is critical for both the reaction and the subsequent crystallization of the product. The solvent must be able to dissolve the reactants to a sufficient extent to allow the reaction to proceed but should also allow for the precipitation of the this compound salt to facilitate its isolation. Alcohols like methanol and ethanol are common choices. google.com
Temperature and Reaction Time: The reaction can typically be carried out at ambient temperature, although gentle heating might be used to increase the rate of reaction and solubility of the reactants. google.comnih.gov The reaction time is monitored until completion, often indicated by the cessation of precipitation.
Purification: The crude product is typically purified by recrystallization from a suitable solvent to remove any unreacted starting materials or by-products. The purity of the final product is then assessed using the analytical methods described below.
Advanced Analytical and Spectroscopic Characterization Techniques
A combination of spectroscopic and chromatographic methods is essential to confirm the structure and assess the purity of synthesized this compound.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the formation of the salt by identifying the functional groups present. The IR spectrum of this compound would be expected to show a combination of the characteristic absorption bands of both the metformin cation and the orotate anion. Key expected features include:
The disappearance of the strong C=O stretching vibration of the carboxylic acid group of orotic acid (typically around 1700-1740 cm⁻¹).
The appearance of a strong, broad absorption band for the carboxylate (COO⁻) asymmetric stretch between 1550 and 1650 cm⁻¹.
Shifts in the N-H stretching and bending vibrations of the metformin component due to the protonation and formation of hydrogen bonds in the salt crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound in solution.
¹H NMR: The spectrum would show signals corresponding to the protons of both metformin and orotate. The characteristic singlet for the N,N-dimethyl group of metformin would be present (around 2.9-3.0 ppm). nih.gov The protons on the pyrimidine (B1678525) ring of the orotate moiety would also be visible.
¹³C NMR: The ¹³C NMR spectrum provides confirmation of the carbon skeleton. Key signals would include those for the dimethylamino carbon of metformin (around 38 ppm) and the guanidine (B92328) carbons (around 160 ppm). nih.govgoogle.com The spectrum would also feature resonances for the carbons of the orotate ring and the carboxylate carbon.
Table 1: Predicted Spectroscopic Data for this compound This table is generated based on known data for metformin and orotic acid and general principles of salt formation.
| Technique | Metformin Moiety | Orotate Moiety | Key Features of Salt Formation |
|---|---|---|---|
| IR (cm⁻¹) | N-H stretches (~3100-3400), C-N stretches | C=O stretch (~1720), C=C stretch, N-H stretch | Appearance of carboxylate (COO⁻) stretch (~1550-1650), disappearance of carboxylic acid C=O stretch, shifts in N-H bands. |
| ¹H NMR (ppm) | -CH₃ singlet (~2.9-3.0), N-H protons (broad) | Pyrimidine ring proton, N-H protons | Chemical shift changes upon salt formation, particularly for protons near the charged centers. |
| ¹³C NMR (ppm) | Dimethylamino C (~38), Guanidine C's (~160) | Carboxylate C, pyrimidine ring carbons | Shift in the carboxyl carbon signal of orotic acid to a carboxylate signal. |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the this compound components. justia.com When analyzed, the salt would typically dissociate into its constituent ions.
In positive ion mode, the spectrum would show the protonated metformin cation ([C₄H₁₁N₅ + H]⁺) with an expected exact mass.
In negative ion mode, the deprotonated orotate anion ([C₅H₄N₂O₄ - H]⁻) would be detected with its corresponding exact mass. The high accuracy of HRMS allows for the unambiguous confirmation of the chemical formulas of the individual ions.
Chromatographic Methods for Purity Assessment in Research Materials
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of metformin and its related substances. nih.govmedkoo.com Due to the polar nature of metformin, specific chromatographic techniques are employed. medkoo.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like metformin. nih.govmedkoo.com A typical HILIC method would use a polar stationary phase (e.g., amide or silica) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a smaller amount of an aqueous buffer. nih.gov
Reversed-Phase HPLC with Ion-Pairing: Another common approach is to use a traditional C18 reversed-phase column with an ion-pairing agent added to the mobile phase. The ion-pairing agent (e.g., sodium dodecyl sulfate) forms a neutral complex with the charged metformin molecule, allowing for its retention on the non-polar stationary phase.
Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set to an absorbance maximum for either metformin (around 232 nm) or orotic acid. Coupling the HPLC system to a mass spectrometer (LC-MS) provides greater specificity and allows for the identification of impurities. justia.com
The purity of a synthesized batch of this compound would be determined by calculating the peak area of the main compound relative to the total area of all peaks in the chromatogram.
Table 2: Example HPLC Parameters for Purity Analysis This table presents typical starting conditions for method development.
| Parameter | HILIC Method | Reversed-Phase Ion-Pair Method |
|---|---|---|
| Column | ACQUITY UPLC BEH Amide, 1.7 µm | Phenomenex C18, 5 µm |
| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer | Water/Methanol with Ion-Pairing Agent |
| Detector | UV at 232 nm or MS | UV at 232 nm or MS |
| Flow Rate | 0.2-0.5 mL/min | 0.8-1.2 mL/min |
Molecular and Cellular Pharmacology of Metformin Orotate
Investigation of Orotate's Interplay with Cellular Metabolism in the Presence of Metformin (B114582)
The combination of metformin with orotic acid in a single compound suggests a potential for synergistic or unique metabolic effects. The interplay is centered on nucleotide and energy metabolism, where both molecules have established roles.
Impact on Pyrimidine (B1678525) Biosynthesis Pathways and Nucleotide Pool Dynamics
Metformin is known to indirectly influence pyrimidine metabolism. Studies have shown that metformin treatment can lead to a significant increase in the intracellular concentration of orotate (B1227488), an intermediate in the de novo pyrimidine biosynthesis pathway. mdpi.compnas.org This accumulation suggests a potential block in the downstream conversion of orotate to uridine (B1682114) monophosphate (UMP), a critical step for the synthesis of all pyrimidine nucleotides. mdpi.comnih.gov The proposed mechanism for this disruption is a decrease in the availability of ATP and pentose (B10789219) phosphate (B84403) pathway products, both of which are impacted by metformin's primary effects on mitochondrial respiration. mdpi.com
The introduction of orotate as the counter-ion in metformin orotate could theoretically influence these dynamics. A higher systemic or intracellular availability of orotate might exacerbate the metformin-induced block, leading to a more pronounced accumulation of this intermediate. Conversely, providing an exogenous source of orotate could potentially support the pyrimidine pool if the rate-limiting step is upstream of orotate synthesis. However, given that metformin appears to inhibit steps subsequent to orotate formation, the former scenario is more likely.
In some cancer cell lines, treatment with biguanides like metformin has been shown to deplete nucleotide triphosphate (NTP) pools, an effect that is more pronounced in cancer stem cells (CSCs). pnas.org This depletion is accompanied by an increase in nucleotide precursors, including orotate. pnas.org The specific impact of this compound on these nucleotide pool dynamics remains to be experimentally determined but is a critical area for investigation.
Analysis of Orotate Accumulation as a Metabolic Response to Metformin Influence
The accumulation of orotate following metformin administration is a documented metabolic signature. mdpi.compnas.org This buildup is indicative of a disruption in the pyrimidine biosynthesis pathway, specifically at the level of UMP synthase, the enzyme that converts orotate to UMP. nih.gov This enzymatic step is dependent on phosphoribosyl pyrophosphate (PRPP), the synthesis of which is an energy-intensive process. Metformin's inhibition of mitochondrial complex I and subsequent reduction in cellular ATP levels could indirectly limit PRPP availability, thereby hindering UMP synthase activity and causing orotate to accumulate.
In the context of this compound, the orotate moiety itself becomes a part of the metabolic equation. While orotic acid is a natural intermediate, its excessive accumulation can have physiological consequences. researchgate.netoup.com Studies on orotic acid have shown that it can influence endothelial function and insulin (B600854) signaling. oup.comresearchgate.net Therefore, the accumulation of orotate as a metabolic response to the metformin component of this compound could be compounded by the exogenous supply of orotate from the salt itself. This dual source of orotate warrants careful investigation to understand the net effect on cellular metabolism and function.
Exploration of Intracellular Signaling Pathways Modulated by this compound
The primary mechanism of action of metformin is the modulation of key intracellular signaling pathways that govern cellular energy homeostasis. The presence of the orotate moiety is not expected to directly interfere with these core mechanisms but may have indirect effects.
Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation and Downstream Metabolic Networks
Metformin is a well-established activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. ncats.ionih.govfrontiersin.orgnih.gov The activation of AMPK by metformin is largely considered to be a consequence of the inhibition of mitochondrial respiratory chain complex I, which leads to a decrease in the ATP:AMP ratio. ncats.iodrugbank.com Activated AMPK then phosphorylates a multitude of downstream targets to inhibit anabolic processes (such as gluconeogenesis and lipogenesis) and stimulate catabolic processes (such as fatty acid oxidation and glucose uptake) to restore cellular energy balance. researchgate.netnih.gov
The orotate component of this compound is unlikely to directly influence AMPK activation. However, orotic acid has been shown to impair metformin-stimulated nitric oxide (NO) production and endothelial NO synthase (eNOS) phosphorylation in endothelial cells. oup.comresearchgate.net Since AMPK is an upstream regulator of eNOS, this suggests a potential for orotate to modulate some of the downstream effects of metformin-induced AMPK activation, at least in certain cell types. Further research is needed to clarify if orotate interferes with other AMPK-mediated metabolic pathways.
Table 1: Effects of Metformin on AMPK Activation and Downstream Targets
| Cell Type | Metformin Concentration | Effect on AMPK Activation | Downstream Effect | Reference |
| Hepatocytes | 10-20 µM (39 hrs) | Significant activation | Reduced acetyl-CoA carboxylase (ACC) activity, induced fatty acid oxidation, suppressed lipogenic enzyme expression | scilit.com |
| Isolated Rat Skeletal Muscle | 2 mM (3 hrs) | Increased activity of both catalytic subunits | Increased glucose uptake | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | - | Increased phosphorylation of AMPK at Thr172 | Increased phosphorylation of eNOS at Ser1177 and NO production | oup.comresearchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Mitochondrial Bioenergetics and Respiratory Chain Complex Modulation Research
The primary molecular target of metformin within the cell is widely accepted to be complex I of the mitochondrial respiratory chain. ncats.iofrontiersin.org By inhibiting complex I, metformin reduces the oxidation of NADH to NAD+, leading to a decrease in proton pumping and ATP synthesis. nih.govresearchgate.net This results in a state of cellular energy stress, which is the trigger for AMPK activation. Metformin's action on mitochondria also leads to a compensatory increase in glycolysis. mdpi.comresearchgate.net
Orotic acid itself is not known to directly modulate the mitochondrial respiratory chain in the same manner as metformin. However, some studies have suggested that orotic acid supplementation can improve energy supply in ischemic heart tissue, though the mechanism is not fully elucidated. researchgate.net When combined as this compound, the dominant effect on mitochondrial bioenergetics would be the inhibitory action of the metformin moiety on complex I. The potential for the orotate moiety to influence mitochondrial function, either positively or negatively, in the context of metformin-induced respiratory inhibition is an area for future research.
Table 2: Impact of Metformin on Cellular Bioenergetics in Ovarian Cancer Cell Lines
| Cell Line | Effect on Oxygen Consumption | Effect on Glycolysis | Effect on TCA Cycle Intermediates | Reference |
| A2780 | Decreased | Increased initially, then potential block | Not significantly affected | mdpi.com |
| C200 | Decreased | Increased initially, then potential block | Decreased | mdpi.com |
| SKOV3ip | Decreased | Increased | Increased | mdpi.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
In Vitro Studies on Cellular Phenotypes and Molecular Targets
While in vitro studies specifically investigating this compound are not widely available, a wealth of research on metformin provides a strong foundation for predicting its effects. Metformin has been shown to inhibit the proliferation of various cancer cell lines, an effect attributed to its metabolic actions. nih.gov In ovarian cancer cells, metformin's anti-proliferative effects are associated with the inhibition of cancer stem cells (CSCs) and the formation of tumor spheres. nih.gov
The molecular targets of metformin extend beyond AMPK and complex I. It has been shown to modulate the expression of numerous genes involved in metabolism and cell growth. In the context of this compound, a key area of investigation would be to determine if the orotate moiety alters the cellular phenotypes observed with metformin alone. For instance, given orotate's role in pyrimidine synthesis, it would be crucial to study the effects of this compound on cell cycle progression and DNA replication, particularly in rapidly proliferating cells.
One study on a carnitine-orotate complex combined with metformin showed improvements in liver function enzymes and markers of oxidative stress. nih.govresearchgate.net While this is a different formulation, it suggests that the inclusion of orotate might influence the metabolic and antioxidant effects of metformin. Future in vitro studies should directly compare the effects of this compound to metformin hydrochloride on a range of cellular phenotypes, including proliferation, apoptosis, and differentiation, across various cell types.
Mechanisms of Cellular Growth and Proliferation Regulation in Model Systems
The regulation of cellular growth and proliferation by this compound is complex, primarily involving the well-established mechanisms of its active biguanide (B1667054) component, metformin, potentially modulated by the orotate moiety.
The metformin component primarily exerts its anti-proliferative effects through the inhibition of mitochondrial respiratory chain complex I. ncats.iowikipedia.orgdrugbank.com This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels activate 5' AMP-activated protein kinase (AMPK), a critical cellular energy sensor. ncats.ionih.gov Activated AMPK, in turn, can inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation. pnas.orgplos.org The suppression of mTOR leads to reduced protein and lipid synthesis, which are essential for cancer cell proliferation. aacrjournals.org Studies in various cancer cell lines, including breast, ovarian, and leukemic cells, have demonstrated that metformin can inhibit proliferation and induce cell cycle arrest. pnas.orgmdpi.comashpublications.org
Conversely, the orotate moiety, or orotic acid, has demonstrated contrasting effects in certain model systems. Orotic acid is an intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. mister-blister.com Some research indicates that orotic acid can act as a tumor promoter, particularly in experimental liver carcinogenesis. aacrjournals.orgnih.govgrantome.com In SK-Hep1 hepatocellular carcinoma cells, orotic acid was found to increase cell proliferation by inhibiting AMPK phosphorylation, which subsequently leads to the activation of mTORC1. nih.govjst.go.jp This effect is opposite to the primary mechanism of metformin.
Interestingly, some studies have shown that treatment with metformin can lead to a significant increase in the intracellular concentration of orotate. pnas.orgmdpi.com This suggests that metformin may block pyrimidine biosynthesis downstream of orotate formation, leading to its accumulation. pnas.orgmdpi.com Therefore, the net effect of this compound on cellular proliferation likely depends on the balance between the anti-proliferative signals from the metformin-AMPK axis and the potential pro-proliferative signals from the orotate-mTORC1 axis, a balance that may vary significantly between different cell types and metabolic conditions.
Induction of Autophagy and Apoptosis Pathways in Cultured Cells
Metformin is known to induce both autophagy and apoptosis in various cultured cell models, contributing to its anti-cancer effects. The induction of apoptosis, or programmed cell death, by metformin often involves both intrinsic and extrinsic pathways. In some cancer cells, metformin has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins. researchgate.net
Autophagy, a cellular process of self-digestion of damaged organelles and proteins, can have a dual role in cancer, either promoting survival or leading to cell death. Metformin can induce autophagy through the activation of AMPK and subsequent inhibition of the mTOR pathway. dovepress.com However, the role of metformin-induced autophagy is context-dependent. In some scenarios, it acts as a cell death mechanism, while in others, it may be a protective response that can be inhibited to enhance metformin's apoptotic effects. sdbonline.orgsciltp.com
The influence of the orotate moiety on these pathways adds another layer of complexity. In contrast to metformin, studies on SK-Hep1 hepatocellular carcinoma cells have shown that orotic acid can decrease starvation-induced apoptosis. nih.govjst.go.jp This anti-apoptotic effect was linked to the activation of mTORC1, which is a known inhibitor of autophagy. nih.govjst.go.jp
Furthermore, research on multiple myeloma cells has indicated that the accumulation of orotate, due to a block in pyrimidine synthesis, can lead to DNA replicative stress and subsequent apoptosis. aacrjournals.org This suggests that while orotic acid itself might be anti-apoptotic in some contexts, its accumulation as a result of metabolic disruption by metformin could trigger a separate apoptotic pathway. The interplay between metformin-induced autophagy/apoptosis and the modulatory effects of orotate on these pathways is not yet fully elucidated for the combined compound this compound.
Preclinical In Vivo Investigations (Excluding Human Clinical Trials)
Assessment of Metabolic Remodeling in Animal Models
In animal models, the primary metabolic effect of metformin is the reduction of hepatic glucose production. drugbank.comnih.gov This is achieved through the inhibition of mitochondrial complex I in hepatocytes, which reduces the energy state and suppresses gluconeogenesis. ncats.ionih.gov Metformin also enhances insulin sensitivity in peripheral tissues, such as skeletal muscle, leading to increased glucose uptake. wikipedia.orgdrugbank.com
Orotic acid, when administered in the diet to rats, has been shown to induce metabolic changes, most notably the development of fatty liver (hepatic steatosis). omicsonline.org This is thought to be due to an imbalance in nucleotide pools and disruption of lipid metabolism. mdpi.com
A study involving a combination of metformin and a DDB-carnitine orotate complex in patients with non-alcoholic fatty liver disease (NAFLD) showed a significant reduction in alanine (B10760859) aminotransferase (ALT) levels compared to metformin alone, suggesting a potential hepatoprotective effect of the orotate complex in this context. e-cmh.org The study also noted that the combination therapy decreased a marker of oxidative stress and increased mitochondrial DNA copy number, indicating less mitochondrial damage. e-cmh.org These findings hint at a potential synergistic or complementary effect of an orotate complex with metformin on liver metabolism in specific disease states.
Organ-Specific Molecular and Cellular Responses in Preclinical Research
Liver: The liver is a primary target for both metformin and orotic acid, with each compound exerting distinct and sometimes opposing effects. Metformin's primary action in the liver is the suppression of glucose production through AMPK activation. ncats.ionih.gov In contrast, orotic acid has been identified as a potent promoter of liver carcinogenesis in rats initiated with a carcinogen. aacrjournals.orggrantome.com Some studies have reported that feeding a diet containing 1% orotic acid to rats can induce DNA damage in the liver. oup.com This raises questions about the long-term effects of the orotate moiety on liver health, especially in the context of its combination with metformin. However, a study using a DDB-carnitine orotate complex with metformin suggested beneficial effects on liver enzymes in the setting of fatty liver disease. e-cmh.org
Skeletal Muscle: In skeletal muscle, metformin is known to increase glucose uptake. wikipedia.org Orotic acid has also been studied in the context of skeletal muscle, where it was found to modulate inflammatory and metabolic reactions in response to contraction. nih.gov Specifically, orotic acid supplementation was shown to suppress the contraction-induced phosphorylation of AMPK in C2C12 myotubes, an effect that contrasts with metformin's primary mechanism of action. nih.gov It also positively influenced glycogen (B147801) levels in stimulated myotubes. nih.gov
Other Tissues: In preclinical models of adipose tissue, metformin has been shown to ameliorate inflammation and insulin resistance. sdbonline.org The specific effects of this compound on adipose tissue and other organs have not been extensively studied, representing an area for future investigation.
Data Tables
Table 1: Cellular Effects of the Metformin Moiety in Model Systems
| Process | Effect | Key Molecular Mediators | Model Systems | References |
| Cell Proliferation | Inhibition | Inhibition of Mitochondrial Complex I, AMPK Activation, mTOR Inhibition | Various Cancer Cell Lines (Breast, Ovarian, Leukemia) | ncats.iopnas.orgplos.orgmdpi.comashpublications.org |
| Apoptosis | Induction | Upregulation of pro-apoptotic proteins | Various Cancer Cell Lines | researchgate.net |
| Autophagy | Induction (Context-Dependent) | AMPK Activation, mTOR Inhibition | Various Cancer Cell Lines, Cardiomyocytes | dovepress.comsdbonline.orgsciltp.com |
Table 2: Cellular Effects of the Orotic Acid Moiety in Model Systems
| Process | Effect | Key Molecular Mediators | Model Systems | References |
| Cell Proliferation | Promotion | AMPK Inhibition, mTORC1 Activation | SK-Hep1 Hepatocellular Carcinoma Cells | nih.govjst.go.jp |
| Apoptosis | Inhibition (Starvation-Induced) | mTORC1 Activation | SK-Hep1 Hepatocellular Carcinoma Cells | nih.govjst.go.jp |
| Metabolism | Induction of Fatty Liver | Disruption of Lipid Metabolism | Rats | omicsonline.org |
| DNA Integrity | Induction of DNA Damage | Unknown | Rat Liver | oup.com |
Table 3: Combined and Interactive Effects of Metformin and Orotate
| Finding | Effect | Model System | References |
| Metformin Treatment | Increased intracellular orotate levels | Ovarian and Breast Cancer Cell Lines | pnas.orgmdpi.com |
| Metformin + DDB-Carnitine Orotate Complex | Improved liver enzymes (ALT), reduced oxidative stress | Patients with NAFLD | e-cmh.org |
| Orotic Acid Supplementation | Suppression of contraction-induced AMPK phosphorylation | C2C12 Skeletal Muscle Myotubes | nih.gov |
Biopharmaceutical and Pharmacokinetic Research Aspects of Metformin Orotate
Research into Absorption, Distribution, and Elimination Principles in Experimental Systems
The absorption, distribution, metabolism, and excretion (ADME) profile of metformin (B114582) is well-characterized. It is known to be a hydrophilic molecule with low passive diffusion, and its transport across biological membranes is heavily reliant on organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) transporters. scirp.orgfip.org Metformin is not metabolized and is excreted unchanged in the urine. nih.govscirp.org
Specific research detailing the ADME principles of metformin orotate (B1227488) is not available in the current body of scientific literature. It is hypothesized that the fundamental pathways of absorption and elimination, being dependent on the metformin molecule itself, would likely remain the same. However, the orotate counter-ion could potentially influence the rate and extent of absorption. For example, orotic acid is a precursor in the pyrimidine (B1678525) biosynthesis pathway, and it has been suggested in unrelated research that metformin can affect this pathway. researchgate.net Whether the presence of orotate as a salt form directly impacts metformin's interaction with intestinal transporters is a question that remains unanswered by existing research.
Preclinical studies in rats have been instrumental in elucidating the pharmacokinetic properties of metformin, including its distribution to various tissues and its renal clearance. scielo.brsemanticscholar.org To understand the specific ADME profile of metformin orotate, dedicated in vivo studies in experimental systems would be required to track its absorption from the gastrointestinal tract, its distribution into tissues, and its rate of elimination.
Influence of Salt Form on Dissolution Characteristics and In Vitro Release Profiles for Research Formulations
The dissolution characteristics of a drug are critical for its oral bioavailability, particularly for solid dosage forms. For metformin hydrochloride, a highly water-soluble compound, numerous in vitro dissolution studies have been performed on various tablet formulations. ptfarm.pldovepress.comnih.govdissolutiontech.com These studies typically evaluate the rate and extent of drug release in different dissolution media, often mimicking physiological pH conditions. ptfarm.pldissolutiontech.com
There is a lack of published research specifically investigating the dissolution characteristics and in vitro release profiles of this compound research formulations. The choice of salt form can significantly impact a drug's solubility and dissolution rate. For example, a patent for metformin salts of dibasic acids, such as fumarate (B1241708) and succinate (B1194679), reported altered solubility compared to metformin hydrochloride, which could in turn affect dissolution. sciarena.com It is plausible that this compound would also exhibit a unique dissolution profile.
To characterize the influence of the orotate salt form, in vitro dissolution studies would need to be conducted. These studies would typically involve formulating this compound into tablets and testing their release profiles in standard dissolution apparatuses, such as the USP Apparatus II (paddle method). ptfarm.pldissolutiontech.com The data from such studies would be essential for understanding how the orotate salt might modulate the release of metformin from a solid dosage form, which is a critical first step in predicting its in vivo performance.
Below is an example of how data from such a hypothetical in vitro dissolution study could be presented:
| Time (minutes) | This compound (% Released) | Metformin Hydrochloride (% Released) |
| 5 | Data not available | Data not available |
| 15 | Data not available | Data not available |
| 30 | Data not available | Data not available |
| 45 | Data not available | Data not available |
| 60 | Data not available | Data not available |
This table is for illustrative purposes only, as no specific dissolution data for this compound was found in the public domain.
Analytical Methodologies for Quantification and Detection of Metformin Orotate in Research
Development and Validation of Quantitative Chromatographic Assays (e.g., HPLC-MS/MS, UPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the quantitative analysis of metformin (B114582) in complex biological samples. researchgate.netnih.gov These techniques offer high sensitivity, specificity, and throughput. farmaciajournal.com UPLC, a refinement of HPLC, provides advantages such as enhanced separation efficiency, shorter analysis times, and reduced consumption of mobile phase and sample volumes. researchgate.net
Several studies have detailed the development of reversed-phase HPLC (RP-HPLC) and UPLC methods for metformin analysis. researchgate.netscholarsresearchlibrary.comgsconlinepress.com Due to metformin's highly polar nature, which can result in poor retention on traditional C18 columns, methods often employ specialized columns or mobile phase modifiers. ualberta.cawaters.com Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a successful strategy for retaining and separating polar compounds like metformin and its impurities. waters.commdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for bioanalysis due to its superior sensitivity and selectivity. ualberta.ca These methods typically involve protein precipitation for sample extraction followed by analysis on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides exceptional specificity. nih.govlcms.cz
Method specificity is critical to ensure that the signal measured corresponds only to the analyte of interest, without interference from endogenous components of the biological matrix. In complex samples like plasma, urine, or cell lysates, achieving selectivity is a primary challenge.
LC-MS/MS methods achieve high selectivity by monitoring a specific precursor-to-product ion transition for metformin (e.g., m/z 130.2 → 60.1). nih.gov This process effectively filters out signals from other co-eluting compounds, ensuring that only metformin is quantified. The use of a stable isotope-labeled internal standard is a common strategy to further enhance method reliability and correct for matrix effects. farmaciajournal.com The lack of interfering peaks from endogenous components in blank plasma or urine at the retention time of metformin demonstrates method specificity. ualberta.ca
For HPLC-UV methods, selectivity is achieved through the combination of chromatographic separation on the analytical column and detection at a specific wavelength where metformin absorbs, such as 233 nm. nih.govscientificliterature.org To overcome the challenge of retaining the polar metformin molecule, ion-pair chromatography is often employed, using reagents like sodium lauryl sulfate (B86663) or sodium heptanesulfonate in the mobile phase to improve retention and resolution from interfering peaks. ualberta.canih.govjddtonline.info
Analysis in particularly complex matrices, such as cellular lysates, requires rigorous validation. A UV-HPLC method for metformin and an LC-MS/MS method for estrone-3-sulfate were validated in cell-lysate matrices, demonstrating excellent chromatographic separation with no interference from the matrix itself. fda.gov Similarly, UHPLC-High-Resolution Mass Spectrometry (HRMS) methods have utilized a mass exclusion list to disregard known background ions, thereby increasing the sensitivity and selectivity for metformin in plasma. mdpi.com
Validation studies for research applications rigorously assess the method's linearity, accuracy, and precision to ensure the reliability of quantitative data. These parameters are typically evaluated according to guidelines from regulatory bodies like the Food and Drug Administration (FDA). nih.govfda.gov
Linearity is established by analyzing calibration standards across a specified concentration range. Chromatographic methods for metformin have demonstrated excellent linearity in various biological matrices. mdpi.comnih.gov Accuracy, which measures the closeness of determined values to the true value, is often assessed through recovery studies or by analyzing quality control (QC) samples at different concentrations. Precision, a measure of repeatability, is determined by calculating the relative standard deviation (%RSD) or coefficient of variation (%CV) for replicate analyses of the same sample, both within the same day (intra-day) and on different days (inter-day). ualberta.cascientificliterature.org
The following table summarizes validation parameters from several published chromatographic methods for metformin, which are applicable for the analysis of metformin orotate (B1227488) in research contexts.
| Method | Matrix | Linear Range | Accuracy (%) | Precision (%RSD) | Source |
| LC-MS/MS | Human Plasma | 50–5000 ng/mL | 88.14–113.05 | < 10.0 | nih.gov |
| UHPLC-HRMS | Human Plasma | 5–2000 ng/mL | 91.13–105.25 | < 8.19 | mdpi.com |
| HPLC-UV | Human Plasma | 62.5–2500 ng/mL | 96–108 | < 10 | scientificliterature.org |
| UV-HPLC | Cell Lysate | 0.8–11 µM | 103 ± 10 | < 2 | fda.gov |
| UPLC | Tablet Dosage Form | 7.5–45 µg/mL | 99.9 | 0.58 | researchgate.net |
Method Specificity and Selectivity in Biological Matrices
Spectrophotometric and Electrochemical Methods for In Vitro Research Quantification
For in vitro research applications that may not require the high sensitivity of mass spectrometry, spectrophotometric and electrochemical methods offer simpler, cost-effective alternatives for metformin quantification. nih.govnih.gov
Spectrophotometric methods are typically based on a chemical reaction that produces a colored product (a chromogen), which can be measured with a UV-Visible spectrophotometer. researchgate.net One common approach involves the reaction of the primary amino group of metformin with ninhydrin (B49086) in an alkaline medium to form a violet-colored complex that absorbs light at approximately 570 nm. nih.gov Other derivatizing reagents used include benzoin (B196080) and chrome azurol S. indexcopernicus.comresearchgate.net While these methods are simple and rapid, they can be susceptible to interference and generally have lower sensitivity and specificity than chromatographic techniques. researchgate.net
Electrochemical methods have been developed to provide highly sensitive and selective detection of metformin. nih.govmdpi.com These techniques rely on the electrochemical oxidation of metformin at the surface of a specially designed electrode. researchgate.net To improve performance, chemically modified electrodes (CMEs) are frequently used. For instance, a carbon paste electrode modified with a composite of silver nanoparticles, copper oxide, and bacterial nanocellulose showed high sensitivity for metformin determination. nih.gov Another approach used an electrode modified with cobalt (III) oxyhydroxide. These electrochemical sensors can achieve very low limits of detection, often in the nanomolar range, making them suitable for detecting trace amounts of the compound. mdpi.comnih.gov
The table below highlights the performance of selected non-chromatographic methods.
| Method | Principle | Linear Range | Limit of Detection (LOD) | Source |
| Spectrophotometry | Reaction with Ninhydrin | 8–18 µg/mL | Not Reported | nih.gov |
| Spectrophotometry | Multivariate Calibration | 1–10 µg/mL | Not Reported | nih.gov |
| Electrochemical Sensor | Ag NPs/Cu2O/CuO/BNC/CPE | 0.1–76 µM | 42.3 nM | nih.gov |
| Electrochemical Sensor | N-doped Carbon Nanotubes | 0.3–10 µmol L⁻¹ | 9.6 nmol L⁻¹ | nih.gov |
| Electrochemical Sensor | Fe-Cu/TiO₂/CPE | Not Reported | 3 nM | mdpi.com |
Challenges in Analytical Determination in Complex Biological Samples (e.g., Tissue Homogenates, Cellular Lysates)
The quantitative analysis of metformin orotate in complex biological samples like tissue homogenates and cellular lysates presents several analytical challenges.
A primary difficulty stems from the physicochemical properties of metformin itself. As a small, highly polar molecule, it is poorly retained on conventional reversed-phase HPLC columns and is difficult to extract from aqueous biological samples using traditional liquid-liquid extraction techniques. farmaciajournal.comualberta.ca This necessitates specialized chromatographic approaches like ion-pair chromatography or HILIC. waters.comnih.gov
Matrix effects are a significant concern, particularly for sensitive LC-MS/MS methods. farmaciajournal.com Co-eluting endogenous substances from complex matrices can interfere with the ionization of metformin in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate quantification. mdpi.com Developing a robust sample preparation protocol—such as solid-phase extraction (SPE) or effective protein precipitation—is critical to clean the sample and minimize these effects. farmaciajournal.comualberta.ca
Furthermore, tissue homogenates and cellular lysates are inherently "dirty" samples, containing high levels of proteins, lipids, salts, and other metabolites that can interfere with the analysis, contaminate the analytical column, and suppress the instrument signal. fda.gov Validating an analytical method for these matrices requires careful evaluation of selectivity, matrix effects, and the stability of the analyte under various conditions (e.g., freeze-thaw cycles, benchtop stability). fda.gov The analysis of metformin in brain tissue and in metabolomic studies underscores the need for methods that are not only robust enough to handle complex matrices but also sensitive enough to detect low endogenous concentrations. mdpi.comnih.gov
Intellectual Property and Translational Research Landscape for Metformin Orotate
Review of Patent Literature and Existing Intellectual Property for Metformin (B114582) Orotate (B1227488) Salts
The intellectual property landscape for metformin and its various salt forms, including metformin orotate, is extensive and reflects a long history of innovation aimed at improving the therapeutic profile of this widely used antidiabetic agent. While the original patent for metformin hydrochloride has long expired, subsequent patents have focused on new salt forms, formulations, and combination therapies to enhance efficacy, patient compliance, and manufacturing processes.
Early patent literature discloses the existence of this compound. Specifically, French Patent No. 2264539 and Japanese Patent No. 66008075 are cited as disclosing the orotate salt of metformin. google.com This indicates that the initial concept of combining metformin with orotic acid has been in the public domain for a considerable time.
Subsequent patenting efforts for metformin have largely revolved around creating new salts with improved physicochemical properties compared to metformin hydrochloride. For instance, U.S. Patent No. 6,031,004 A, while primarily focused on metformin fumarate (B1241708) and succinate (B1194679) salts, provides a comprehensive list of other known metformin salts, including orotate, to differentiate their novel inventions. google.com The key drivers for these innovations include overcoming the high hygroscopicity, poor flow properties, and taste of metformin hydrochloride, which can present challenges during manufacturing and for patient administration. google.com
More recent patent applications continue to explore novel salt forms and co-crystals of metformin. For example, patent application WO2012090225A2 describes novel cocrystals of metformin with oleoylethanolamide, and in its background, lists various known metformin salts, including orotate. google.com This demonstrates an ongoing interest in modifying metformin's solid-state properties to achieve therapeutic advantages.
The patent landscape also reveals a significant focus on combination therapies. Numerous patents describe formulations combining metformin or its salts with other antidiabetic agents, such as DPP-IV inhibitors (e.g., sitagliptin) and SGLT-2 inhibitors. justia.comunifiedpatents.com While these patents may not specifically claim this compound, they are part of the broader intellectual property environment that shapes the development of any new metformin-based product. For example, patents held by Merck Sharp & Dohme for the co-formulation of sitagliptin (B1680988) and metformin have been central to the market exclusivity of their products. patsnap.com
The following table provides a summary of key patent information related to metformin salts, including the early disclosures of this compound.
Implications for Academic Research Development and Potential Future Innovations
The existing intellectual property landscape for this compound has significant implications for academic research and future commercial development. The fact that the orotate salt of metformin has been disclosed in patents for several decades suggests that the compound itself is likely in the public domain, meaning there is freedom to operate for research purposes. google.com This opens avenues for academic researchers to investigate the unique properties and potential therapeutic applications of this compound without the immediate concern of infringing on existing composition of matter patents for the salt itself.
Academic research can now focus on several key areas:
Elucidating Unique Pharmacokinetic and Pharmacodynamic Profiles: Research can be directed towards understanding if this compound offers any advantages over metformin hydrochloride in terms of absorption, distribution, metabolism, and excretion. Studies could explore whether the orotate moiety influences the transport or uptake of metformin in specific tissues.
Investigating Novel Therapeutic Applications: While metformin is a cornerstone of type 2 diabetes management, research continues to uncover its pleiotropic effects, including potential roles in cancer prevention and treatment, aging, and cardiovascular disease. mdpi.comnih.gov Academic institutions can explore if the specific properties of this compound could enhance these effects. For instance, research could investigate if the orotate component, which is involved in nucleotide biosynthesis, has any synergistic effects with metformin in cellular processes.
Exploring Advanced Formulations: There is an opportunity for academic and industrial collaboration to develop novel formulations of this compound. Research could focus on creating controlled-release or targeted-delivery systems that leverage the specific physicochemical properties of this salt form. ijprt.org This could lead to improved patient compliance and therapeutic outcomes.
For future innovations, the path to commercialization for a new this compound product would likely rely on patenting novel formulations, methods of use, or manufacturing processes rather than the compound itself. The extensive patenting of combination therapies with metformin suggests a viable strategy would be to explore unique combinations of this compound with other active pharmaceutical ingredients.
The development of new intellectual property could be centered around:
Novel Drug Delivery Systems: Patents could be sought for innovative formulations that provide a specific release profile or target this compound to particular sites in the body.
New Therapeutic Indications: If research demonstrates a unique benefit of this compound for a specific disease, method of use patents could be filed to protect this new application.
Combination Therapies: Formulations combining this compound with other drugs to achieve synergistic effects would be a strong area for patent protection, following the trend seen with metformin hydrochloride. unifiedpatents.compatsnap.com
The following table summarizes the research and development implications for this compound.
Advanced Research Perspectives and Future Directions for Metformin Orotate
Elucidating Novel Mechanisms of Action Potentially Unique to Orotate (B1227488) Conjugation
The established mechanisms of metformin (B114582) include the inhibition of mitochondrial complex I, leading to the activation of AMP-activated protein kinase (AMPK) and a subsequent reduction in hepatic glucose production. drugbank.comnih.govnih.gov However, the conjugation of metformin with orotic acid to form metformin orotate introduces the potential for novel or modified mechanisms of action.
Orotic acid itself is an intermediate in the pyrimidine (B1678525) biosynthesis pathway and has been investigated for its own biological activities. researchgate.net Research into a carnitine-orotate complex, for instance, has shown effects on oxidative stress and mitochondrial DNA copy number, distinct from metformin alone. nih.govresearchgate.net This suggests that the orotate moiety could impart unique properties to the metformin molecule. One area of investigation is whether this compound has a differential impact on mitochondrial function compared to metformin hydrochloride. mdpi.com It is hypothesized that the orotate component could influence cellular uptake or intracellular distribution, potentially leading to a more targeted or potent inhibition of mitochondrial respiration. nih.gov
Furthermore, the interaction of the orotate component with nucleotide metabolism pathways presents another avenue for exploration. pnas.org A metabolomic analysis of biguanides has shown an increase in orotate precursors, indicating a potential link between biguanide (B1667054) action and nucleotide synthesis. pnas.org Investigating whether this compound directly influences these pathways could reveal novel mechanisms relevant to its therapeutic effects.
Investigation of Synergistic or Additive Effects with Other Therapeutically Relevant Molecules in Preclinical Settings
The potential for this compound to act synergistically or additively with other therapeutic agents is a promising area of preclinical research. Studies have already demonstrated the synergistic effects of metformin with other compounds, such as resveratrol (B1683913) and hydroxymethylbutyrate, leading to enhanced insulin (B600854) sensitivity at lower doses. nih.govresearchgate.net Similarly, combining metformin with liraglutide (B1674861) has shown synergistic protective effects on endothelial function. researchgate.net
Building on this, future preclinical studies could explore the combination of this compound with other drugs. For instance, its combination with atorvastatin (B1662188) has been shown to be effective in managing both type 2 diabetes and dyslipidemia. e-dmj.org A study on a carnitine-orotate complex in combination with metformin demonstrated significant improvements in liver function enzymes in patients with fatty liver, an effect not seen with metformin alone. nih.govresearchgate.net This suggests that the orotate component may contribute to these synergistic outcomes.
Future research should focus on identifying rational combinations of this compound with other molecules. This could include other anti-diabetic agents, drugs targeting related metabolic disorders, or even compounds aimed at mitigating potential side effects. Preclinical models will be crucial in evaluating the efficacy and mechanisms of these combination therapies.
Exploration of Advanced Drug Delivery Systems for Targeted Research Applications
The therapeutic efficacy of metformin can be hampered by its pharmacokinetic properties, including a relatively low bioavailability and short half-life, which can necessitate high and frequent dosing. rsc.orgnih.gov Advanced drug delivery systems offer a promising strategy to overcome these limitations. nih.gov
Nanoparticle-based drug delivery systems, including lipid vesicles and polymeric nanoparticles, have been explored to improve metformin's bioavailability and provide sustained release. rsc.orgmdpi.com For example, metformin hydrochloride-loaded lipid vesicles have demonstrated a more significant reduction in plasma glucose levels in diabetic rats compared to a free drug solution. mdpi.com Similarly, microencapsulation technologies are being investigated to enhance drug absorption and allow for controlled release in the gastrointestinal tract. nih.gov
These advanced delivery systems could be particularly beneficial for this compound in a research context. researchgate.netresearchgate.net By encapsulating this compound in targeted nanoparticles, researchers could investigate its effects on specific tissues or cell types with greater precision. acs.org This would be invaluable for elucidating its mechanisms of action and exploring its potential in various disease models beyond diabetes. The development of such targeted systems could pave the way for more effective and personalized therapeutic applications in the future. nih.gov
Application of Computational Modeling and In Silico Approaches for Structure-Activity Relationship (SAR) Analysis
Computational modeling and in silico techniques are powerful tools for accelerating drug discovery and development by providing insights into the interactions between a drug and its biological targets. scirp.org These approaches can be instrumental in understanding the structure-activity relationship (SAR) of this compound.
Molecular docking studies, for example, can predict the binding affinity and orientation of this compound to its target proteins, such as AMPK or mitochondrial complex I. iomcworld.org This can help to elucidate how the orotate moiety might influence these interactions compared to metformin hydrochloride. In silico models can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, helping to guide its development and formulation. mdpi.comnih.gov
Furthermore, computational methods like WaterMap can analyze the role of water molecules in the binding site, offering a deeper understanding of molecular recognition and potentially guiding the design of more potent derivatives. acs.org By applying these in silico approaches, researchers can systematically explore the chemical space around the this compound structure to identify modifications that could enhance its therapeutic properties. This can lead to the rational design of novel metformin analogues with improved efficacy and safety profiles. researchgate.net
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Understanding
Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological changes induced by a drug. humanspecificresearch.org Integrating these technologies is crucial for gaining a comprehensive understanding of the systemic effects of this compound. nih.govfrontiersin.org
Metabolomics, the study of small molecules involved in cellular processes, has been widely used to investigate the metabolic alterations following metformin treatment. uni-muenchen.denih.gov These studies have identified changes in various metabolic pathways, offering insights into metformin's mechanism of action. sysrevpharm.org Applying metabolomics to studies of this compound could reveal unique metabolic signatures associated with the orotate conjugate, potentially uncovering novel therapeutic targets. researchgate.net
Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to this compound treatment. mdpi.com This can help to elucidate the signaling pathways affected by the compound and identify potential biomarkers of its efficacy. mdpi.com
By integrating data from metabolomics, proteomics, and other omics platforms, researchers can construct a detailed picture of the molecular landscape altered by this compound. nih.govresearchgate.net This multi-omics approach will be invaluable for identifying novel mechanisms, predicting therapeutic responses, and ultimately advancing the development of this compound for clinical applications. nih.gov
Q & A
Basic: What is the molecular mechanism by which Metformin orotate modulates AMPK activity to improve glycemic control?
Answer:
this compound enhances insulin sensitivity and reduces glucose absorption by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The orotate moiety may influence bioavailability or tissue-specific targeting compared to standard metformin formulations. Research methodologies to confirm AMPK activation include in vitro kinase assays, glucose uptake measurements in hepatocyte cell lines, and isotopic tracing of glucose metabolism .
Basic: What synthetic strategies are employed to prepare 5-substituted orotate derivatives for structural and functional studies?
Answer:
5-Substituted orotate derivatives are synthesized via coupling reactions between 5-bromoorotate and tributylstannyl olefins. Terminal alkynes (from commercial libraries) are converted to tributylstannyl intermediates, followed by Stille coupling. Virtual libraries of 2,170 derivatives were docked with Trypanosoma cruzi dihydroorotate dehydrogenase (TcDHODH) using GLIDE to prioritize compounds with strong binding affinities (e.g., GLIDE scores < -10.0 kcal/mol) .
Advanced: How do steric repulsion and conformational dynamics guide the design of orotate derivatives targeting TcDHODH’s open-loop conformation?
Answer:
Steric repulsion between 5-substituents on orotate (e.g., ethylbenzene, 3,3-dimethylbutyl) and TcDHODH’s active-site loop (residues L128–Q138) induces a conformational shift from closed to open states. Computational modeling (MOE software) calculates shared van der Waals volumes between substituents and loop residues. Co-crystallography (PDB: 3W1Q) validates induced structural changes, such as C130 displacement (~1.8 Å), enabling structure-activity relationship (SAR) optimization .
Advanced: What methodological discrepancies exist in assessing the efficacy of orotate-containing complexes in NAFLD clinical trials?
Answer:
Contradictions arise in outcomes like insulin resistance improvement. For example, a DDB-carnitine orotate complex reduced ALT levels (51.5 ± 33.2 IU/L vs. 16.7 ± 31.3 IU/L in placebo) but showed no significant effect on HOMA-IR or HbA1c. Experimental design factors such as cohort size, baseline metabolic status, and mitochondrial copy number analysis (via qPCR ΔΔCt) may explain variability. Further histopathological validation is needed .
Methodological: Which crystallographic and spectroscopic techniques are optimal for characterizing orotate-metal complexes?
Answer:
X-ray diffraction (e.g., cis-diaquabis(phenanthroline)zinc(II) diorotate structures) and NMR crystallography (e.g., lithium orotate monohydrate) resolve coordination geometries and hydrogen-bonding networks. Thermogravimetric analysis (TGA) and IR spectroscopy further characterize thermal stability and ligand interactions. These methods are critical for validating synthetic products and modeling drug-receptor interactions .
Advanced: How do fragment molecular orbital (FMO) analyses elucidate key interactions between orotate and TcDHODH?
Answer:
FMO calculations quantify hydrogen-bond contributions from TcDHODH residues (e.g., Asn67: -33.71 kcal/mol, Asn194: -24.79 kcal/mol) and π-π stacking with FMN (-6.29 kcal/mol). This guides derivative design by prioritizing substituents that enhance interactions with hydrophobic pockets (e.g., L71, P131) or introduce novel H-bonds. Co-crystallography (PDB: 2E6A) cross-validates computational predictions .
Basic: What role do hydrogen-bonding networks play in stabilizing orotate within enzymatic active sites?
Answer:
In TcDHODH, orotate forms three critical H-bonds: Lys43 (6-carboxylate), Asn67 (1-H/2-carbonyl), and Asn194 (3-H/4-carbonyl). Mutation studies (e.g., Asn67Ala) reduce binding affinity by >10-fold. Similar interactions are observed in human DHODH, highlighting conserved binding motifs. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) measure binding thermodynamics .
Advanced: How do interspecies variations in pyrimidine biosynthesis enzymes impact orotate metabolism studies?
Answer:
Plasmodium falciparum lacks OMP phosphatase, causing UMP accumulation, whereas Schistosoma mansoni shows delayed "channeling" between orotate phosphoribosyltransferase (OPRT) and OMP decarboxylase (ODCase). Structural modeling reveals P. falciparum enzymes form non-covalent complexes via low-complexity insertions, unlike mammalian bifunctional complexes. These differences necessitate species-specific enzyme assays and metabolic flux analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
